molecular formula C6H8BiNO7 B3069274 Ammonium bismuth citrate CAS No. 25530-63-6

Ammonium bismuth citrate

Cat. No.: B3069274
CAS No.: 25530-63-6
M. Wt: 415.11 g/mol
InChI Key: QSBNOZODKXUXSP-UHFFFAOYSA-K
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Description

Ammonium bismuth citrate is a chemical compound with the formula (NH₄)Bi(C₆H₄O₇). It is a coordination complex of bismuth with citric acid and ammonium ions. This compound is known for its applications in various fields, including medicine, microbiology, and materials science. It is particularly noted for its use in antiulcer drugs and as a selective agent in microbiological culture media .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium bismuth citrate can be synthesized by reacting bismuth citrate with ammonium hydroxide. The reaction typically involves treating bismuth citrate with an aqueous ammonium hydroxide solution at a molar ratio of ammonium hydroxide to bismuth citrate of 1.0–1.2 and a weight ratio of ammonium hydroxide to bismuth citrate of 2.0–4.0 . The product, (NH₄)Bi(C₆H₄O₇)·3H₂O, is obtained by drying the resulting solution .

Industrial Production Methods: In industrial settings, bismuth citrate is often prepared by dissolving metallic bismuth in nitric acid, followed by the addition of citric acid. The resulting bismuth citrate is then reacted with ammonium hydroxide to produce this compound . This method ensures high purity and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ammonium bismuth citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.

    Reduction: Can be achieved using reducing agents like sodium borohydride.

    Substitution: Involves the use of different cations in aqueous solutions.

Major Products:

Comparison with Similar Compounds

Properties

CAS No.

25530-63-6

Molecular Formula

C6H8BiNO7

Molecular Weight

415.11 g/mol

IUPAC Name

bismuth;azane;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.Bi.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+3;/p-3

InChI Key

QSBNOZODKXUXSP-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Bi+2]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.N.[Bi+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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